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Introduction

YL-0919, also known as hypidone hydrochloride, is a novel investigational compound with a
unique pharmacological profile that holds promise for the treatment of major depressive
disorder (MDD).[1][2][3] It is characterized as a dual-action agent, functioning as both a potent
and selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-
HT1A) receptor.[1][2][3][4][5] Some studies also suggest it acts as a 5-HT6 receptor agonist
and a sigma-1 receptor agonist.[6][7][8][9][10][11] This multi-target engagement is
hypothesized to produce a more rapid onset of antidepressant effects and potentially a better
side-effect profile compared to traditional SSRIs.[1][12][13][14] This whitepaper provides an in-
depth overview of the preclinical studies that have explored the antidepressant properties of
YL-0919, focusing on its pharmacological characteristics, efficacy in animal models, and
underlying mechanisms of action.

Pharmacological Profile

The foundational pharmacology of YL-0919 has been established through a series of in vitro
assays to determine its binding affinity and functional activity at key molecular targets.

Binding Affinity and Functional Activity
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YL-0919 demonstrates high affinity for the serotonin transporter (SERT) and the 5-HT1A
receptor, with significantly lower affinity for other monoamine transporters like the
norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] Functional assays
confirm its potent inhibition of serotonin reuptake and its partial agonism at the 5-HT1A
receptor.[2][3][4]

Table 1: In Vitro Binding Affinity and Functional Activity of YL-0919
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Reference Reference
Target/Assay Parameter Value
Compound Value

Binding Affinity

Rat 5-HT
Transporter Ki (nmol/L) 0.72 £ 0.10 - -
(SERT)

Rat 5-HT1a
Ki (nmol/L) 0.19 + 0.02 - -
Receptor

Functional

Activity

5-HT Uptake
Inhibition
(hSERT-HEK293

cells)

ICso0 (nmol/L) 1.93+0.18 Fluoxetine 49.39 £ 2.04

5-HT Uptake
Inhibition (rat ICso0 (nmol/L) 1.78+0.34 Fluoxetine 32.62+2.74

frontal cortex)

[35S]-GTPYS
Binding (rat ECso (nmol/L) 1.20+0.21 - -

hippocampus)

[35S]-GTPYS
Binding (rat Emax (%) 85.11+9.70 - -

hippocampus)

Forskolin-
stimulated cCAMP  ICso (nM) - - -
formation

Data compiled from multiple preclinical studies.[2][4][15]

Preclinical Efficacy in Animal Models
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The antidepressant-like and anxiolytic-like effects of YL-0919 have been demonstrated across
various rodent models of depression and anxiety.

Acute Antidepressant-Like Effects

In standard screening tests for antidepressants, acute oral administration of YL-0919 has been
shown to reduce immobility time in both the mouse and rat forced swim tests (FST) and the tail
suspension test (TST).[2][3] These effects were observed at doses that did not significantly
alter general locomotor activity, indicating a specific antidepressant-like action.[2][3] The effects
in these models were blocked by the selective 5-HT1A receptor antagonist WAY-100635,
confirming the role of this receptor in its mechanism of action.[2][3]

Table 2: Effects of Acute YL-0919 Administration in Behavioral Despair Models

Animal Model Test Dose (mglkg, p.o.) Outcome

. ) ) Significant reduction
Mice Tail Suspension Test 1.25,25,5 o o
in immobility time

) ) Significant reduction
Mice & Rats Forced Swim Test 1.25,25,5 o o
in immobility time

Data from Chen et al., 2013.[2]

Efficacy in Chronic Stress Models

The chronic unpredictable stress (CUS) model is a well-validated paradigm that mimics the
etiological factors and symptomatology of human depression.[4] Chronic treatment with YL-
0919 has been shown to reverse the depressive-like behaviors induced by CUS in rats.[2][4][5]

Table 3: Effects of Chronic YL-0919 Treatment in the Chronic Unpredictable Stress (CUS) Rat
Model
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Behavioral/Physiol
ogical Parameter

Doses of YL-0919
(mglkg)

Effect

Positive Control
(Fluoxetine, 10

mgl/kg)

Sucrose Preference

Significantly increased

1.25,25 Significant increase[4]
Test (SPT) sucrose preference[4]
Significantly increased
Open Field Test (OFT)  1.25,2.5 crossings and Significant increase
rearings[4]
Significantly o
Novelty-Suppressed Significant
] 1.25, 2.5 decreased latency to
Feeding Test (NSFT) decrease[4]
feed[4][13]
Serum — —
) ] Significantly reduced Significant
Adrenocorticotropic 1.25,25 ]
levels[4] reduction[4]
Hormone (ACTH)
_ Significantly reduced Significant
Serum Corticosterone 1.25,25 )
levels[4] reduction[4]

Data compiled from Ran et al., 2018.[4]

Furthermore, studies in a CUS model using cynomolgus monkeys have demonstrated that YL-

0919 has a faster onset of antidepressant action (9 days) compared to fluoxetine (17 days).[12]

[16]

Mechanism of Action

The antidepressant effects of YL-0919 are believed to stem from its dual action on the

serotonin system, which leads to the normalization of stress-related neuroendocrine and

neuroplasticity changes.

Dual Serotonergic Action

The combination of SERT inhibition and 5-HT1A partial agonism is thought to produce a

synergistic effect. SERT blockade increases synaptic serotonin levels, while 5-HT1A agonism

may reduce the firing rate of serotonin neurons in the dorsal raphe nucleus (DRN) and
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enhance postsynaptic signaling, potentially leading to a more rapid therapeutic response and
fewer side effects than SSRIs alone.[1][6]
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Caption: Dual mechanism of YL-0919 targeting SERT and 5-HT1A receptors.

Normalization of the HPA Axis

Chronic stress leads to hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key
feature of depression.[4] Preclinical studies show that chronic YL-0919 treatment normalizes
the elevated serum levels of ACTH and corticosterone in CUS rats, indicating a modulatory
effect on the HPA axis.[4][5]

Intracellular Signaling Pathways and Neuroplasticity
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YL-0919 has been shown to modulate key intracellular signaling pathways involved in
neuroplasticity and cell survival, which are often impaired in depression.

 CAMP/pCREB/BDNF Pathway: Treatment with YL-0919 in CUS-exposed rats significantly
enhances the levels of cyclic AMP (CAMP), phosphorylated cAMP response element-binding
protein (p)CREB), and brain-derived neurotrophic factor (BDNF) in the hippocampus.[4][5]
BDNF is crucial for neuronal survival, growth, and synaptic plasticity.

« mMTOR Signaling Pathway: YL-0919 has been found to produce a fast-onset reversal of
behavioral and synaptic deficits caused by chronic stress, an effect mediated by the
activation of the mammalian target of rapamycin (mTOR) signaling pathway.[13][14] YL-0919
treatment increases the expression of synaptic proteins like synapsin | and PSD95, and
these effects are blocked by the mTOR inhibitor rapamycin.[13][14]

 Disinhibition in Medial Prefrontal Cortex (mPFC): YL-0919 enhances the excitability of the
mPFC by inhibiting GABAergic interneurons via 5-HT1A receptor activation.[6] This
"disinhibition" mechanism increases the activity of pyramidal neurons, which may contribute
to its rapid antidepressant effects.[6][17]
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Caption: Key signaling pathways modulated by YL-0919.
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Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation
of YL-09109.

In Vitro Assays

Receptor Binding Assays: Competitive binding assays were performed using rat cortical
tissue membranes.[2] To assess affinity for the 5-HT1A receptor, [BH]WAY-100635 was used
as the radioligand with 8-OH-DPAT as the non-specific ligand.[2] Affinity for SERT was
determined using [3H]citalopram as the radioligand. Radioactivity was measured by liquid
scintillation counting to determine the inhibition constant (Ki).[2]

5-HT Uptake Inhibition Assay: The potency of YL-0919 to inhibit serotonin reuptake was
measured in both rat cortical synaptosomes and HEK293 cells stably expressing the human
serotonin transporter (hSERT).[2][3] Tissues or cells were incubated with [3H]5-HT and
varying concentrations of YL-0919. The amount of radioactivity taken up by the
synaptosomes or cells was quantified to calculate the half-maximal inhibitory concentration
(ICs0).[2][15]

[3*S]-GTPyS Binding Assay: This functional assay was used to determine the agonist
properties of YL-0919 at the 5-HT1A receptor in rat hippocampal membranes. The binding of
the non-hydrolyzable GTP analog, [3*S]-GTPYS, is proportional to G-protein activation
following receptor agonism. The potency (ECso) and efficacy (Emax) of YL-0919 were
determined by measuring the stimulated binding of [3°S]-GTPyS.[4]

Animal Models and Behavioral Tests

Animals: Studies typically utilized male Sprague-Dawley (SD) rats or Kunming (KM) mice.
Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle
and ad libitum access to food and water, except during specific testing protocols.

Chronic Unpredictable Stress (CUS) Protocol: This protocol involves exposing rodents to a
series of mild, unpredictable stressors over several weeks (e.g., 5 weeks) to induce a
depressive-like state.[4] Stressors included food and water deprivation, cage tilt, soiled cage,
predator sounds, and alterations in the light/dark cycle.[2] Drug administration (YL-0919 or a
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positive control like fluoxetine) typically began after an initial stress period (e.g., 2-3 weeks)
and continued alongside the stress regimen until the end of the study.[13]
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Caption: Experimental workflow for the Chronic Unpredictable Stress (CUS) model.

Forced Swim Test (FST): Rodents were placed individually in a cylinder of water from which
they could not escape.[18][19] The test typically lasted for 6 minutes, and the duration of
immobility (floating passively) was recorded during the final 4 minutes.[20] A decrease in
immobility time is indicative of an antidepressant-like effect.[18][21]

Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of
depression.[13] Animals were presented with two bottles, one containing water and the other
a sucrose solution. The preference for sucrose was calculated as the ratio of sucrose
solution consumed to the total fluid intake. A reversal of stress-induced reduction in sucrose
preference indicates an antidepressant effect.[4][13]

Novelty-Suppressed Feeding Test (NSFT): This test assesses anxiety- and depression-
related behavior.[4][13] Food-deprived animals were placed in a novel, brightly lit arena with
a single food pellet in the center. The latency to begin eating was measured. A shorter
latency to feed suggests anxiolytic and antidepressant effects.[2][4]

Conclusion

The comprehensive body of preclinical evidence strongly supports the potential of YL-0919 as
a novel antidepressant. Its dual mechanism of action, involving both serotonin reuptake
inhibition and 5-HT1A receptor partial agonism, translates into significant efficacy in animal
models of depression.[2][3][4] Notably, YL-0919 demonstrates the ability to reverse the
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behavioral, neuroendocrine, and neuroplastic deficits induced by chronic stress, with evidence
suggesting a faster onset of action than traditional SSRIs.[12][13][14] The modulation of key
signaling pathways, including the cAMP/pCREB/BDNF and mTOR pathways, provides a
molecular basis for its therapeutic effects.[4][13][14] These promising preclinical findings
warrant further investigation in clinical trials to establish the efficacy and safety of YL-0919 in
patients with major depressive disorder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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